4-[(2,4-Dichlorobenzyl)amino]phenol
Description
4-[(2,4-Dichlorobenzyl)amino]phenol is a phenolic derivative featuring a 2,4-dichlorobenzyl group attached via an amino linkage to the para position of phenol.
Properties
Molecular Formula |
C13H11Cl2NO |
|---|---|
Molecular Weight |
268.13 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)methylamino]phenol |
InChI |
InChI=1S/C13H11Cl2NO/c14-10-2-1-9(13(15)7-10)8-16-11-3-5-12(17)6-4-11/h1-7,16-17H,8H2 |
InChI Key |
SDLATNUGIKDZKM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NCC2=C(C=C(C=C2)Cl)Cl)O |
Canonical SMILES |
C1=CC(=CC=C1NCC2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations: Amino vs. Ether/Oxy Linkages
- 4-[(2,4-Dichlorobenzyl)oxy]benzoic acid (): This compound replaces the amino group with an ether linkage. The synthesis involves coupling 2,4-dichlorobenzyl bromide with methyl 4-hydroxybenzoate under basic conditions.
- Clofoctol (2-(2,4-Dichlorobenzyl)-4-(1,1,3,3-tetramethylbutyl)phenol, ): Clofoctol retains the 2,4-dichlorobenzyl group but substitutes the amino moiety with a bulky tert-alkyl chain. This modification enhances lipophilicity, contributing to its bacteriostatic activity by improving membrane permeability .
- (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid (): This amino acid derivative incorporates the 2,4-dichlorobenzyl group into a chiral carbon backbone. It exhibits collagenase inhibitory activity (IC50 ~ nM range) through hydrogen bonding and π–π interactions with enzyme residues .
Chlorine Position Isomerism: 2,4- vs. 2,6-Dichloro Substitution
highlights the impact of chlorine positioning:
- (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid: Gibbs free energy = –6.4 kcal/mol; hydrogen bond length = 2.202 Å.
- (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid: Gibbs free energy = –6.5 kcal/mol; hydrogen bond length = 1.961 Å. The 2,6-dichloro isomer exhibits marginally stronger binding due to steric effects optimizing ligand orientation .
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